Benzoxazolium, 3-ethyl-2-(2-(phenylamino)ethenyl)-, iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-2-(2-(phenylamino)vinyl)benzo[d]oxazol-3-ium iodide is a heterocyclic organic compound It is known for its unique structure, which includes a benzo[d]oxazole ring system substituted with an ethyl group and a phenylamino vinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-(2-(phenylamino)vinyl)benzo[d]oxazol-3-ium iodide typically involves the reaction of 3-ethylbenzo[d]oxazolium iodide with phenylamine under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and reactant concentrations to maximize yield and purity. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-2-(2-(phenylamino)vinyl)benzo[d]oxazol-3-ium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The phenylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines.
Scientific Research Applications
3-Ethyl-2-(2-(phenylamino)vinyl)benzo[d]oxazol-3-ium iodide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a fluorescent probe.
Industry: It may be used in the production of dyes, pigments, or other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Ethyl-2-(2-(phenylamino)vinyl)benzo[d]oxazol-3-ium iodide involves its interaction with specific molecular targets. The phenylamino group can form hydrogen bonds with biological molecules, while the benzo[d]oxazole ring can participate in π-π interactions. These interactions can affect the activity of enzymes or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Ethyl-2-(2-(phenylamino)vinyl)benzo[d]thiazol-3-ium iodide: This compound has a similar structure but contains a sulfur atom in place of the oxygen atom in the benzo[d]oxazole ring.
3-Ethyl-2-(2-(phenylamino)vinyl)benzo[d]imidazol-3-ium iodide: This compound has a nitrogen atom in place of the oxygen atom in the benzo[d]oxazole ring.
Uniqueness
The presence of the benzo[d]oxazole ring in 3-Ethyl-2-(2-(phenylamino)vinyl)benzo[d]oxazol-3-ium iodide imparts unique electronic properties that can influence its reactivity and interactions with other molecules. This makes it distinct from similar compounds with different heteroatoms in the ring system.
Properties
CAS No. |
63870-30-4 |
---|---|
Molecular Formula |
C17H17IN2O |
Molecular Weight |
392.23 g/mol |
IUPAC Name |
N-[(E)-2-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)ethenyl]aniline;iodide |
InChI |
InChI=1S/C17H16N2O.HI/c1-2-19-15-10-6-7-11-16(15)20-17(19)12-13-18-14-8-4-3-5-9-14;/h3-13H,2H2,1H3;1H |
InChI Key |
ZXDQLNZKCFSRSS-UHFFFAOYSA-N |
Isomeric SMILES |
CC[N+]1=C(OC2=CC=CC=C21)/C=C/NC3=CC=CC=C3.[I-] |
Canonical SMILES |
CC[N+]1=C(OC2=CC=CC=C21)C=CNC3=CC=CC=C3.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.